6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine
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Overview
Description
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the naphthyridine ring. The molecular formula of this compound is C9H7BrN2O, and it has a molecular weight of 239.069 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis, hydroamination of terminal alkynes followed by Friedländer cyclization, and ring expansion reactions. These methods aim to develop more eco-friendly, safe, and atom-economical approaches .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The hydroxyl group at the 2nd position can undergo oxidation to form ketones or reduction to form alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide (NaN3), trimethylsilyl azide (Me3SiN3), and various metal catalysts. Reaction conditions often involve microwave irradiation to achieve high yields and efficiency .
Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones, which are obtained through cycloaddition and ring expansion reactions .
Scientific Research Applications
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine involves its interaction with molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
6-Bromo-2-chloro-1,8-naphthyridine: Used as a raw material for the synthesis of pharmaceutical intermediates.
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one: Exhibits similar structural features and is used in various chemical reactions.
1,6-Naphthyridine Derivatives: These compounds, such as Genz-644282 and BAY-94-8862, are under clinical trials for their anticancer and other pharmacological activities.
Uniqueness: 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine is a notable derivative of the 1,8-naphthyridine class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives are known for their broad spectrum of biological activities , including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inducing apoptosis in cancer cells.
- Anti-inflammatory : Reducing inflammation markers.
- Neurological : Potential applications in treating disorders like Alzheimer's disease and depression .
Chemical Structure and Properties
The specific structure of this compound contributes to its biological activity. The presence of the bromine atom at the C-6 position enhances its antibacterial properties and may influence other pharmacological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity . In particular:
- It shows selective activity against resistant strains of bacteria such as Bacillus subtilis and Staphylococcus aureus.
- The compound has demonstrated an IC50 range of 1.7–13.2 µg/mL against DNA gyrase, a target enzyme crucial for bacterial DNA replication .
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies:
- It induces apoptosis in several cancer cell lines, including prostate (LNCaP) and breast cancer (MCF-7) cells.
- Mechanisms involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory conditions .
Study 1: Anticancer Activity Assessment
A study evaluated the effects of this compound on various cancer cell lines. The results indicated:
- Significant cytotoxicity with IC50 values ranging from 10 to 20 µg/mL across different cell types.
- Enhanced apoptosis rates correlated with increased concentrations of the compound.
Cell Line | IC50 (µg/mL) | Apoptosis Rate (%) |
---|---|---|
LNCaP | 15 | 70 |
MCF-7 | 12 | 65 |
DU145 | 18 | 60 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy against Gram-negative bacteria:
- The compound outperformed traditional antibiotics in several tests.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
K. pneumoniae | 5 |
P. aeruginosa | 7 |
S. aureus | 3 |
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-4-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-8(13)12-9-7(5)3-6(10)4-11-9/h2-4H,1H3,(H,11,12,13) |
InChI Key |
WVPJOHWTJGPJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
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